molecular formula C13H10ClNO B018683 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone CAS No. 31251-55-5

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone

Cat. No. B018683
CAS RN: 31251-55-5
M. Wt: 231.68 g/mol
InChI Key: YVCWMYMJVPJFOI-UHFFFAOYSA-N
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Description

  • This compound is a chemical of interest due to its unique structure and properties. It is related to various other compounds studied for their diverse applications in chemistry and materials science.

Synthesis Analysis

  • There is no direct synthesis study available for “2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone”. However, related compounds have been synthesized through methods like one-pot multi-component reactions and catalyzed coupling reactions (Louroubi et al., 2019).

Molecular Structure Analysis

  • Studies on similar compounds involve using spectroscopic techniques (NMR, FT-IR) and X-ray diffraction for structural characterization. Density functional theory (DFT) is often used for theoretical studies of molecular structure (Sivakumar et al., 2021).

Chemical Reactions and Properties

  • While specific reactions of “2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone” are not documented, related compounds show various reactivities and chemical transformations, including cyclizations and interactions with nucleophiles (Trécourt et al., 1990).

Physical Properties Analysis

  • The physical properties such as solubility, melting and boiling points, and stability of “2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone” are not directly studied, but these are typically determined using experimental methods and correlated with molecular structure.

Chemical Properties Analysis

  • The chemical properties like acidity, basicity, reactivity towards various reagents, and stability under different conditions are often studied through experimental and computational methods. Similar compounds have shown interesting electronic properties, as indicated by HOMO-LUMO analysis and molecular electrostatic potential studies (Parveen S et al., 2016).

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis and Fungicidal Activity : Compounds related to 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone, such as substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have been synthesized for pharmacological and agrochemical screening, demonstrating fungicidal activity (Kuzenkov & Zakharychev, 2009).

Catalysis and Material Science

  • Polymerization Catalysts : The compound has been explored in the context of catalysis, for instance, in the polymerization of ethylene catalyzed by iron/methylaluminoxane (MAO) systems, affecting polymer microstructure (Fernandes et al., 2002).

Pharmaceutical Intermediates

  • Chiral Synthesis : Research has been conducted on the asymmetric synthesis of chiral alcohols, such as (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate in the synthesis of β-adrenoceptor receptor agonists, using biotransformation methods for high yield and enantioselectivity (Ni et al., 2012).

Luminescent Materials

  • Sensing Applications : Novel Metal-Organic Frameworks (MOFs) containing ketone group sites have been developed for highly sensitive luminescent sensing of nitrobenzene and iron(III), showcasing the potential of related compounds in the creation of dual-functional materials for environmental monitoring (Zhang et al., 2017).

properties

IUPAC Name

2-(3-chlorophenyl)-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCWMYMJVPJFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572032
Record name 2-(3-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone

CAS RN

31251-55-5
Record name 2-(3-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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